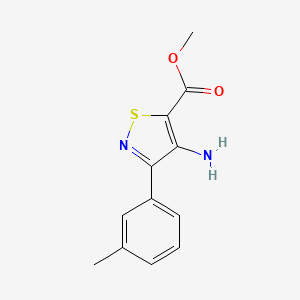

4-(dimethylamino)-2-(2-formyl-1H-pyrrol-1-yl)nicotinonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

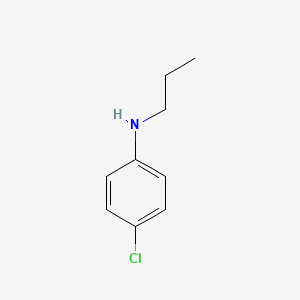

4-(Dimethylamino)-2-(2-formyl-1H-pyrrol-1-yl)nicotinonitrile (DMAPN) is an organic compound that has been used in various scientific research applications, such as drug synthesis, enzymatic catalysis, and biocatalysis. It is a highly versatile compound, and its unique properties make it a valuable tool for scientists. DMAPN is a member of the pyrrolidine family of compounds, and its structure is composed of a nitrogen-containing ring and a formyl group. The formyl group gives DMAPN its unique properties, such as its ability to act as a catalyst in organic synthesis.

Aplicaciones Científicas De Investigación

Synthesis and Biological Applications

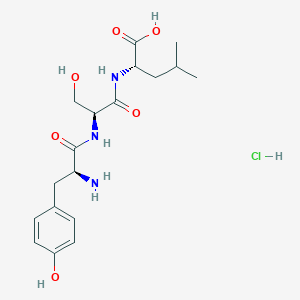

- The compound has been utilized in the synthesis of various heterocyclic compounds exhibiting cytotoxic activities. It served as a key intermediate in preparing diaryl-substituted pyridine, pyrimidine, pyrazole, and isoxazole derivatives with potential growth inhibitory effects against HePG-2 and MCF-7 cell lines, demonstrating its relevance in cancer research (Mansour et al., 2020).

Material Synthesis

- It's been used in the creation of a structurally diverse library of compounds through alkylation and ring closure reactions, signifying its importance in chemical synthesis and materials science (Roman, 2013).

- In the development of non-linear optical (NLO) materials, derivatives of nicotinonitrile, including this compound, have shown potential due to their favorable physical properties, indicating their applicability in the field of photonics and telecommunications (Raghukumar et al., 2003).

Environmental Sensing

- The compound has been part of the synthesis of novel fluorescent probes with aggregation-enhanced emission features for detecting low levels of carbon dioxide. This indicates its potential application in environmental monitoring and control systems (Wang et al., 2015).

Propiedades

IUPAC Name |

4-(dimethylamino)-2-(2-formylpyrrol-1-yl)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O/c1-16(2)12-5-6-15-13(11(12)8-14)17-7-3-4-10(17)9-18/h3-7,9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTGWNLXYZSNSTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C(=NC=C1)N2C=CC=C2C=O)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(dimethylamino)-2-(2-formyl-1H-pyrrol-1-yl)nicotinonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[(3-formyl-7-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)-methylamino]acetate](/img/structure/B2505518.png)

![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2505519.png)

![2-({2-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-(phenylthio)pyrazine](/img/no-structure.png)

![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2505530.png)

![(1,4,9-Trioxa-dispiro[4.2.5.2]pentadec-10-yl)-methanol](/img/structure/B2505534.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopropanecarboxamide](/img/structure/B2505535.png)

![methyl 1-butyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2505537.png)

![Ethyl (1S,2R,4R)-2-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2505540.png)